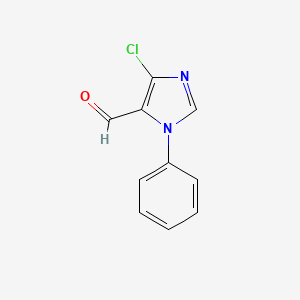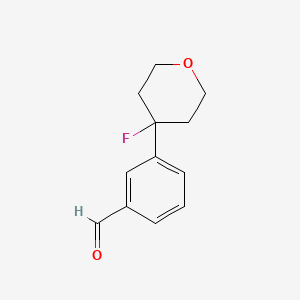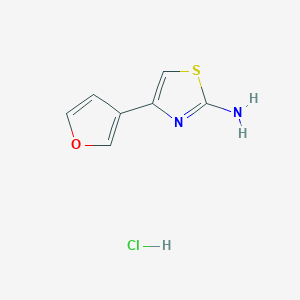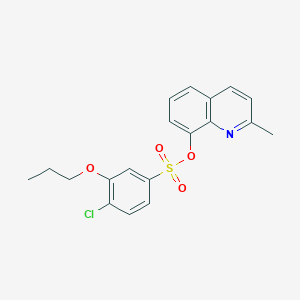
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has shown promising results in preclinical studies as a potential anti-cancer drug.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells (Siddiqui-Jain et al., 2010). (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has also shown promising results in preclinical studies as a potential treatment for glioblastoma, a type of brain cancer (Gupta et al., 2015). In addition, (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been studied for its potential as a treatment for viral infections, such as hepatitis C virus (Karn et al., 2013).
Wirkmechanismus
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancer cells and has been shown to promote tumor growth and survival (Trembley et al., 2009). By inhibiting CK2 activity, (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth (Siddiqui-Jain et al., 2010). It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth (Piazza et al., 2012). (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent (Siddiqui-Jain et al., 2010).
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide. One potential direction is to study its potential as a treatment for other types of cancer, such as lung and colon cancer. Another direction is to investigate its potential as a treatment for viral infections, such as HIV and Zika virus. In addition, future research could focus on understanding the mechanism of action of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide in more detail, which could lead to the development of more potent and selective inhibitors of CK2. Finally, research could focus on developing novel delivery methods for (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide, such as nanoparticles, to improve its solubility and efficacy in vivo.
Conclusion
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is a small molecule inhibitor of protein kinase CK2 that has shown promising results in preclinical studies as a potential anti-cancer drug. Its mechanism of action involves the inhibition of CK2 activity, which can induce cell death and inhibit tumor growth. (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its potential as a treatment for other types of cancer and viral infections, understanding its mechanism of action in more detail, and developing novel delivery methods.
Synthesemethoden
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-morpholin-4-ylbenzaldehyde with 2-oxo-2-phenylacetonitrile to form an intermediate, which is then reacted with oxalyl chloride and dimethylformamide to produce the key intermediate. This intermediate is then reacted with 2-(chloromethyl)oxolane to form (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide (Bibby et al., 2012).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c20-13-16(19(23)21-14-18-2-1-9-25-18)12-15-3-5-17(6-4-15)22-7-10-24-11-8-22/h3-6,12,18H,1-2,7-11,14H2,(H,21,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDYYIPJOXEELG-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2439555.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)
![4-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2439564.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2439567.png)

![3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439569.png)


